Longiferone B

Anti-inflammatory NO inhibition Daucane sesquiterpene

Longiferone B is a daucane sesquiterpene, chemically identified as dauca-8,11-diene-7-one, isolated from the rhizomes of Boesenbergia longiflora. It demonstrates anti-inflammatory activity, primarily through inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with an IC50 of 21.0 µM.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
Cat. No. B593451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLongiferone B
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
InChIInChI=1S/C15H22O/c1-10(2)12-6-8-15(4)7-5-11(3)14(16)9-13(12)15/h5,12-13H,1,6-9H2,2-4H3/t12-,13-,15-/m0/s1
InChIKeyAPMZPJSZMOWSFA-YDHLFZDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Longiferone B: A Daucane Sesquiterpene with Anti-Inflammatory Activity from Boesenbergia longiflora


Longiferone B is a daucane sesquiterpene, chemically identified as dauca-8,11-diene-7-one, isolated from the rhizomes of Boesenbergia longiflora [1]. It demonstrates anti-inflammatory activity, primarily through inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with an IC50 of 21.0 µM [1]. The compound also suppresses the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) [1][2].

Why Generic Daucane Sesquiterpenes Cannot Substitute for Longiferone B


Daucane sesquiterpenes, including Longiferone B, Longiferone C, and other analogues, exhibit varying potencies and mechanisms of action, even within the same chemical class and assay system [1]. For instance, Longiferone B demonstrates a 33% greater potency in inhibiting NO release compared to its structural analogue Longiferone C (IC50 21.0 µM vs. 31.3 µM) under identical experimental conditions [1]. Furthermore, Longiferone B uniquely suppresses both iNOS and COX-2 mRNA expression, a mechanistic distinction not established for all in-class compounds [1]. Therefore, assuming functional equivalence among daucane sesquiterpenes without specific comparative data is scientifically unsound and can lead to irreproducible results in inflammatory research.

Quantitative Differentiation of Longiferone B: Comparative Evidence Guide


Longiferone B Exhibits Superior NO Inhibition Potency Compared to Longiferone C

Longiferone B is 33% more potent than Longiferone C in inhibiting LPS-induced NO release in RAW 264.7 macrophages. Both compounds are daucane sesquiterpenes isolated from the same source, providing a direct, controlled comparison [1].

Anti-inflammatory NO inhibition Daucane sesquiterpene

Longiferone B Suppresses iNOS and COX-2 mRNA Expression, a Mechanistic Distinction from Many Class Members

Longiferone B, but not all daucane sesquiterpenes, has been demonstrated to suppress both iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 cells [1]. This indicates a dual-pronged anti-inflammatory mechanism, whereas many related compounds may only affect NO release without this specific transcriptional regulation.

Anti-inflammatory mechanism iNOS COX-2

Longiferone B's NO Inhibition Potency Aligns with the Higher End of Daucane Sesquiterpene Activity Range

A recent study of daucane analogues from Euphorbia esula reported IC50 values for NO inhibition ranging from 22.49 ± 0.21 to 30.31 ± 1.19 µM in the same assay system (LPS-stimulated RAW 264.7 macrophages) [1]. Longiferone B's IC50 of 21.0 µM falls at the lower, more potent end of this range, suggesting it is among the more active daucane sesquiterpenes characterized to date.

Daucane sesquiterpene NO inhibition Structure-activity relationship

High Purity and Structural Confirmation via Orthogonal Analytical Methods

Reputable vendors provide Longiferone B with a purity of ≥98%, verified by HPLC, NMR, and MS [1]. This level of characterization ensures that observed biological effects are attributable to Longiferone B and not contaminants, which is critical for reproducible research. In contrast, some structurally similar sesquiterpenes are offered at lower purities or with less rigorous analytical documentation.

Analytical chemistry Quality control Purity

Distinct Chemical Structure Enables Specificity in Biological Interaction

Longiferone B possesses a unique daucane skeleton (dauca-8,11-diene-7-one) that differs from Longiferone C by the presence of a 7,10-dione group [1]. This structural difference is likely responsible for the observed variations in biological activity and should guide selection for structure-activity relationship (SAR) studies.

Chemical structure Sesquiterpene Daucane

High-Impact Application Scenarios for Longiferone B


Anti-Inflammatory Lead Optimization in Drug Discovery

Longiferone B serves as a validated starting point for medicinal chemistry campaigns aimed at developing novel anti-inflammatory agents. Its established IC50 of 21.0 µM against NO release and its ability to suppress iNOS and COX-2 mRNA expression [1] provide a clear efficacy baseline. Comparative data with Longiferone C (31.3 µM) [1] and other daucane analogues (22.49-30.31 µM) [2] positions Longiferone B as a potent lead for SAR studies, enabling medicinal chemists to rationally design derivatives with improved potency and selectivity.

Mechanistic Studies of Inflammation and Cellular Signaling

Researchers investigating the transcriptional regulation of inflammatory mediators can utilize Longiferone B to probe the pathways controlling iNOS and COX-2 expression. Unlike many other sesquiterpenes, Longiferone B has documented suppression of these key inflammatory genes [1]. This makes it a valuable tool for dissecting the molecular mechanisms underlying inflammation and for validating targets involved in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Quality Control and Reference Standard for Natural Product Research

Given its rigorous analytical characterization (≥98% purity, HPLC/NMR/MS verified) [1][2], Longiferone B is suitable as a reference standard for the quantification and identification of daucane sesquiterpenes in plant extracts and herbal formulations. Its use ensures accurate quality control and standardization in natural product research and botanical drug development.

Pharmacological Validation in Preclinical Inflammatory Models

Longiferone B can be employed in in vivo efficacy studies to validate the translational potential of targeting NO and prostaglandin pathways. The compound's in vitro activity profile [1] supports its use in established rodent models of inflammation (e.g., carrageenan-induced paw edema, LPS-induced sepsis) to assess therapeutic efficacy, pharmacokinetics, and safety, providing critical data for advancing anti-inflammatory drug candidates.

Technical Documentation Hub

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32 linked technical documents
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